エリタデニン

概要

説明

ニルバノールの化学式はC₁₁H₁₂N₂O₂、分子量は204.229 g/molです . ニルバノールはフェノバルビタールと構造的に似ており、舞踏病の治療に使用されてきました .

合成方法

ニルバノールは、さまざまな合成ルートで合成できます。 一般的な方法の1つは、エチルフェニルケトンと尿素を塩基の存在下で反応させてヒダントイン環を形成することです . 反応条件は通常、目的の生成物の生成を促進するために、混合物を加熱することを含みます。 工業生産方法では、反応条件を最適化して収率と純度を高める場合があります .

科学的研究の応用

Nirvanol has a wide range of scientific research applications:

作用機序

ニルバノールは、神経系の電位依存性ナトリウムチャネルと相互作用することで効果を発揮します。 これらのチャネルに結合することにより、ニルバノールはチャネルの不活性状態を安定化させ、神経細胞の興奮性を低下させ、発作の広がりを防ぎます . このメカニズムは、フェニトインなどの他の抗痙攣薬と似ています .

類似の化合物との比較

ニルバノールは、フェニトインなどの他のヒダントイン誘導体と似ています。

ニルバノールの独自の置換パターンと代謝プロファイルは、これらの類似の化合物とは異なり、研究や治療への応用にとって貴重な化合物となっています .

生化学分析

Biochemical Properties

Eritadenine is an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme involved in methylation processes within the body . By interacting with this enzyme, Eritadenine can influence various biochemical reactions. It also interferes with the production and absorption processes involving cholesterol in the liver .

Cellular Effects

Eritadenine has been shown to have significant effects on various types of cells and cellular processes. For instance, it was found to affect adenylate cyclase activity of rat fat cell plasma membranes and influence cyclic AMP accumulation and lipolysis in isolated rat fat cells . Moreover, Eritadenine might suppress the activity of liver microsomal Δ6-desaturase by altering the microsomal phospholipid profile .

Molecular Mechanism

At the molecular level, Eritadenine exerts its effects through several mechanisms. It inhibits the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which plays a key role in methylation processes . This inhibition can lead to changes in gene expression. Furthermore, Eritadenine’s structure, a purine alkylated with an oxidized sugar fragment, allows it to interact with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eritadenine have been observed to change over time. For example, dietary Eritadenine was found to alter the microsomal phospholipid profile in rats, represented by an increase in PE concentration . This suggests that Eritadenine’s effects may not be immediate but occur gradually as it interacts with cellular components.

Metabolic Pathways

Eritadenine is involved in various metabolic pathways due to its interaction with the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) . Detailed information about the specific metabolic pathways that Eritadenine is involved in is currently limited.

準備方法

Nirvanol can be synthesized through various synthetic routes. One common method involves the reaction of ethyl phenyl ketone with urea in the presence of a base to form the hydantoin ring . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

化学反応の分析

ニルバノールは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ニルバノールは、幅広い科学研究に利用されています。

類似化合物との比較

Nirvanol is similar to other hydantoin derivatives such as:

Phenytoin: Both compounds share a hydantoin core structure and exhibit anticonvulsant properties.

Mephenytoin: Nirvanol is a metabolite of mephenytoin and shares similar anticonvulsant effects.

Ethotoin: Another hydantoin derivative with anticonvulsant properties, but with additional hypnotic effects that limit its clinical use.

Nirvanol’s unique substitution pattern and metabolic profile distinguish it from these similar compounds, making it a valuable compound for research and therapeutic applications .

生物活性

Eritadenine is a bioactive compound primarily derived from the shiitake mushroom (Lentinus edodes), recognized for its significant biological activities, particularly in cholesterol metabolism and potential therapeutic effects. This article explores the various biological activities associated with eritadenine, supported by research findings, case studies, and data tables.

1. Cholesterol-Lowering Effects

Eritadenine has been extensively studied for its hypocholesterolemic properties. Research indicates that eritadenine can significantly reduce serum cholesterol levels in animal models, particularly in rats and mice.

- Mechanism of Action : Eritadenine is believed to enhance the uptake of cholesterol by liver tissues while inhibiting its release into the bloodstream. This effect is attributed to alterations in phospholipid metabolism within liver cells, specifically a decrease in the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio .

-

Research Findings :

- In a study where rats were fed a diet containing 0.005% eritadenine, serum cholesterol levels decreased markedly .

- Another study demonstrated that supplementation with L. edodes containing eritadenine reduced total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglyceride (TG) levels in hypercholesterolemic mice .

Table 1: Effects of Eritadenine on Cholesterol Levels

| Study | Animal Model | Dosage | Result |

|---|---|---|---|

| Rats | 0.005% | Decreased serum cholesterol | |

| Mice | 5-20% L. edodes | Reduced T-CHO, LDL, TG levels |

2. Inhibition of Angiotensin-Converting Enzyme (ACE)

Eritadenine has shown potential as an ACE inhibitor, which is crucial for regulating blood pressure.

- Study Insights : Research indicates that eritadenine can inhibit ACE activity in vitro, suggesting its potential role in managing hypertension . This inhibition may be linked to its structural properties that allow it to interact with the enzyme effectively.

3. Antiparasitic Properties

Eritadenine has also been investigated for its antiparasitic effects.

- Mechanism : It acts by blocking S-adenosyl-l-homocysteine hydrolase (SAHH), an enzyme essential for methylation processes in cells, thereby impacting the growth of certain protozoan parasites .

4. Neuroprotective and Behavioral Effects

Recent studies have explored eritadenine's effects on neurological conditions.

- Case Study : One investigation assessed the impact of eritadenine on anxiety disorders in mice through behavioral tests. The results indicated a potential anxiolytic effect, although further research is needed to elucidate the underlying mechanisms .

5. Production and Yield Optimization

The production of eritadenine has been optimized through various cultivation techniques.

- Cultivation Techniques : Studies have demonstrated that submerged cultures of Lentinus edodes can yield significant amounts of eritadenine, with blue LED light enhancing production rates .

Table 2: Eritadenine Production Yields

| Cultivation Method | Yield (mg/L) |

|---|---|

| Submerged Culture | 63.31 |

| Blue LED Light Enhancement | 165.7 |

特性

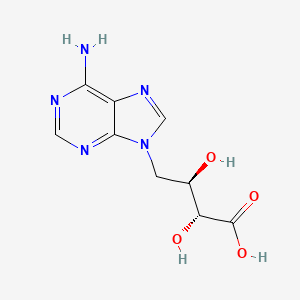

IUPAC Name |

4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEMBEWXEZJEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-erythro-Eritadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23918-98-1 | |

| Record name | D-erythro-Eritadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 263 °C | |

| Record name | D-erythro-Eritadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eritadenine in lowering cholesterol?

A1: Eritadenine's hypocholesterolemic action is primarily attributed to its influence on hepatic phospholipid metabolism. [] Research suggests that eritadenine modifies the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio in liver microsomes. [, ] This alteration in the phospholipid profile is believed to contribute to its cholesterol-lowering effect.

Q2: How does eritadenine affect S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels, and what is the significance of this effect?

A2: Eritadenine has been shown to decrease the SAM:SAH ratio in the liver. [] This ratio is crucial for various methylation reactions, including those involved in lipid metabolism. The alteration of this ratio by eritadenine further supports its role in modulating lipid metabolism pathways.

Q3: Does eritadenine influence the activity of fatty acid desaturases? If so, how?

A3: Yes, studies demonstrate that eritadenine can decrease the activities of Δ5-, Δ6-, and Δ9-desaturases in liver microsomes. [] This effect is likely linked to the observed increase in liver microsomal PE concentration induced by eritadenine. []

Q4: Does dietary fat type influence the effect of eritadenine on Δ6-desaturase activity?

A4: While dietary fat type can influence Δ6-desaturase activity, eritadenine exerts a more potent effect. [] Regardless of the fat source (palm oil, olive oil, or safflower oil), eritadenine supplementation markedly reduced Δ6-desaturase activity to a relatively constant level. []

Q5: How does eritadenine affect the fatty acid composition of different lipid classes?

A5: Eritadenine administration leads to an increase in the proportion of linoleic acid and linoleic acid-containing molecular species, particularly 16:0-18:2, in plasma PC, regardless of dietary fat type. [] This modification of the plasma PC molecular species profile is suggested to contribute to its cholesterol-lowering effect. []

Q6: What is the molecular formula and weight of eritadenine?

A6: Eritadenine has the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol. []

Q7: Are there any distinctive spectroscopic features of eritadenine?

A7: Yes, Raman spectroscopy reveals a characteristic vibrational mode at 773 cm−1 in the spectrum of eritadenine, attributed to vibrations in the carbon chain, ν(CC). [] Another Raman line arising at 1212 cm−1, observed in both eritadenine and its synthesis intermediate, methyl 5-(6-Aminopurin-9H-9-yl)-2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside (MAIR), is also assigned to ν(CC). []

Q8: What structural features of eritadenine are crucial for its inhibitory activity on SAHase?

A8: The adenine moiety of eritadenine plays a vital role in its interaction with SAHase. [, ] Studies using acyclic analogs of deazapurine nucleosides revealed that only 3-deazaadenine derivatives exhibited enzyme-inhibitory activity. []

Q9: How do modifications to the sugar moiety of eritadenine affect its activity?

A9: Modifications to the sugar moiety can significantly impact eritadenine's activity. For instance, the ethyl ester derivative of eritadenine showed almost no effect on adenylate cyclase, unlike eritadenine itself. []

Q10: How does cooking affect the levels of eritadenine in shiitake mushrooms?

A10: Cooking methods influence eritadenine content in shiitake. Grilling followed by frying proved to be more effective in preserving eritadenine levels compared to boiling or microwaving. [, ]

Q11: Do modern culinary processing techniques impact eritadenine content?

A11: Yes, processes like texturization using agar-agar and spherification with alginate can affect the release of eritadenine. [, ]

Q12: Are there any methods to enhance the bioaccessibility of eritadenine?

A12: Grilling and incorporating gelatin during food preparation were found to enhance the bioaccessibility of eritadenine in an in vitro digestion model. [, ]

Q13: What is the primary route of elimination for eritadenine?

A13: Following oral administration, the majority of eritadenine is excreted in feces. []

Q14: Which organ exhibits the highest accumulation of eritadenine after ingestion?

A14: Following absorption, eritadenine primarily accumulates in the liver. []

Q15: How is eritadenine distributed within liver cells?

A15: Within the liver, eritadenine exhibits rapid incorporation into the supernatant, followed by microsomes and mitochondria. []

Q16: Does eritadenine demonstrate hypocholesterolemic effects in animal models?

A16: Yes, studies using rat models have consistently shown that eritadenine effectively reduces plasma cholesterol levels. [, , , , , , , , ]

Q17: What is the effect of eritadenine on atherogenic index in animal models?

A17: In rat models, eritadenine administration led to a reduction in the atherogenic index (TC/HDL ratio) in serum, suggesting its potential in mitigating cardiovascular risks. [, ]

Q18: Does eritadenine impact lipid accumulation in the liver?

A18: Research indicates that eritadenine can reduce lipid accumulation in the liver of hypercholesterolemic mice. []

Q19: Has eritadenine been investigated in clinical trials for its cholesterol-lowering effects?

A19: While preclinical studies in animal models are promising, there is limited information available regarding clinical trials evaluating the efficacy and safety of eritadenine in humans.

Q20: What analytical techniques are commonly employed for the detection and quantification of eritadenine?

A20: Several methods have been developed for analyzing eritadenine, including: * High-performance liquid chromatography (HPLC) [, , , ] * Gas chromatography-mass spectrometry (GC/MS) [, ] * Liquid chromatography-mass spectrometry (LC-MS/MS) []

Q21: How does the method of preparation influence the dissolution of eritadenine from shiitake mushrooms?

A21: Different cooking techniques can impact the dissolution of eritadenine from shiitake mushrooms. [, , ] For instance, grilling and the use of gelatin were found to enhance eritadenine's bioaccessibility, suggesting improved dissolution during digestion. [, ]

Q22: When was eritadenine first discovered, and what were the initial observations regarding its biological activity?

A22: Eritadenine was first isolated from shiitake mushrooms in the 1970s. [] Initial research primarily focused on its potent cholesterol-lowering effects observed in animal models. []

Q23: Which scientific disciplines are involved in the research and development of eritadenine?

A23: Eritadenine research encompasses a multidisciplinary approach involving: * Food science and technology: Exploring its presence in food sources and optimizing its extraction and culinary applications. [, , ] * Biochemistry: Investigating its interactions with enzymes, metabolic pathways, and effects on lipid metabolism. [, , , , , , , ] * Pharmacology: Assessing its potential therapeutic applications, including its hypocholesterolemic and anti-hyperhomocysteinemic effects. [, , , , , , , , , ] * Analytical chemistry: Developing and applying methods to detect, quantify, and characterize eritadenine. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。